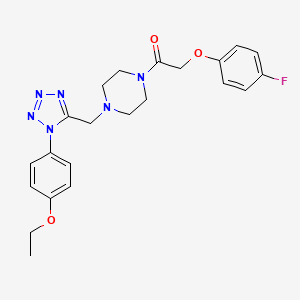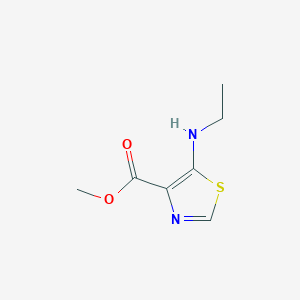![molecular formula C21H22N6O2S3 B2598421 Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 433690-60-9](/img/structure/B2598421.png)
Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a chemical compound with the molecular formula C21H22N6O2S3 . It has a molecular weight of 486.63. This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as an amino group, a thieno[2,3-d]pyrimidin-2-yl group, a sulfanyl group, a phenyl group, a triazol-3-yl group, and an ethyl acetate group . The InChI string and the canonical SMILES string provide a textual representation of the compound’s molecular structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found in the literature, the presence of various functional groups suggests that it could participate in a variety of chemical reactions. For instance, the amino group and the sulfanyl group could act as nucleophiles in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 437.6 g/mol . It has a XLogP3-AA value of 4, indicating its lipophilicity . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound also has 7 rotatable bonds, which could influence its conformational flexibility .
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
- The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates a method involving iminophosphorane intermediates, showcasing the compound's utility in creating structurally complex molecules with potential for further functionalization and study in various applications (Yong Sun, N. Huang, M. Ding, 2010).
Biological Evaluation for Potential Therapeutic Applications
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of such compounds in therapeutic applications, especially in cancer treatment and inflammation control (A. Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds with Antibacterial Potential
- Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial agent development, underscores the broader utility of these compounds in addressing microbial resistance and developing new antibiotics (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antimicrobial Activity of Thienopyrimidine Derivatives
- The synthesis and antimicrobial evaluation of thienopyrimidine derivatives demonstrate their pronounced antimicrobial activity, offering insights into the design of new antimicrobial agents based on such molecular frameworks (M. Bhuiyan et al., 2006).
Propiedades
IUPAC Name |
ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S3/c1-4-29-16(28)11-31-21-26-25-15(27(21)14-8-6-5-7-9-14)10-30-20-23-18(22)17-12(2)13(3)32-19(17)24-20/h5-9H,4,10-11H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZSRLKAOKEYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=C4C(=C(SC4=N3)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

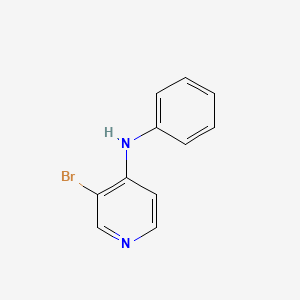

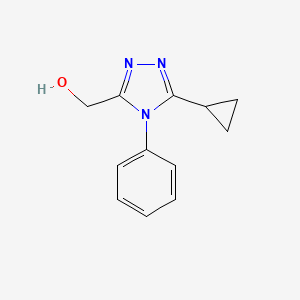

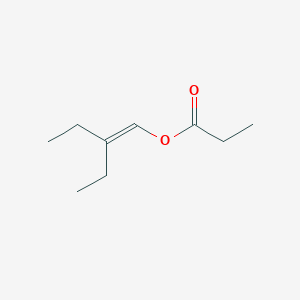
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide](/img/structure/B2598348.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)
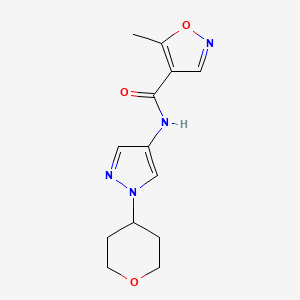
![2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide](/img/structure/B2598355.png)
